molecular formula C35H60N4O6 B1668529 Benzamide, N-((2S,4S,5S,7S)-7-(((2-(4-acetyl-1-piperidinyl)ethyl)amino)carbonyl)-4-amino-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl)-2-(4-methoxybutoxy)- CAS No. 180183-51-1

Benzamide, N-((2S,4S,5S,7S)-7-(((2-(4-acetyl-1-piperidinyl)ethyl)amino)carbonyl)-4-amino-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl)-2-(4-methoxybutoxy)-

Cat. No. B1668529
M. Wt: 632.9 g/mol
InChI Key: VIAAWDWVNPPLNU-DNUNIWOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP-62198A is a bio-active chemical.

Scientific Research Applications

1. Gastrointestinal Motility Enhancement

Benzamide derivatives have been researched for their potential in enhancing gastrointestinal motility. One study found that a specific benzamide derivative exhibited potent binding affinity for 5-HT(4) receptors, which play a crucial role in gastrointestinal movement, and demonstrated significant prokinetic activity in the colon (Harada et al., 2002). Another research found similar benzamide derivatives to be effective in accelerating gastric emptying and increasing the frequency of defecation, highlighting their potential as prokinetic agents (Sonda et al., 2004).

2. Implications in Alzheimer's Disease

A study using a benzamide-based molecular imaging probe indicated its potential in identifying decreased 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This finding suggests the utility of benzamide derivatives in the diagnosis and understanding of neurological conditions like Alzheimer's disease (Kepe et al., 2006).

3. Antimicrobial and Antioxidant Properties

Research has also identified certain benzamide compounds isolated from microorganisms, like Streptomyces, which exhibited notable antimicrobial and antioxidant activities. This discovery opens avenues for the application of benzamide derivatives in combating microbial infections and oxidative stress-related conditions (Yang et al., 2015).

4. Potential in Cancer Therapy

Another significant application of benzamide derivatives is in cancer therapy. A particular compound was found to be an isotype-selective histone deacetylase (HDAC) inhibitor, showing promise in blocking cancer cell proliferation and inducing apoptosis. Its oral bioavailability and antitumor activity in vivo make it a potential candidate for cancer treatment (Zhou et al., 2008).

5. Magnetic Resonance Imaging (MRI) Contrast Agents

Benzamide derivatives have also been explored as contrast agents in MRI. A study using an iodobenzamide derivative showed its potential in visualizing primary breast tumors in vivo, indicating its application in non-invasive cancer diagnostics (Caveliers et al., 2002).

properties

CAS RN

180183-51-1

Product Name

Benzamide, N-((2S,4S,5S,7S)-7-(((2-(4-acetyl-1-piperidinyl)ethyl)amino)carbonyl)-4-amino-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl)-2-(4-methoxybutoxy)-

Molecular Formula

C35H60N4O6

Molecular Weight

632.9 g/mol

IUPAC Name

N-[(2S,4S,5S,7S)-7-[2-(4-acetylpiperidin-1-yl)ethylcarbamoyl]-4-amino-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-(4-methoxybutoxy)benzamide

InChI

InChI=1S/C35H60N4O6/c1-24(2)28(23-38-34(42)29-11-7-8-12-33(29)45-20-10-9-19-44-6)21-31(36)32(41)22-30(25(3)4)35(43)37-15-18-39-16-13-27(14-17-39)26(5)40/h7-8,11-12,24-25,27-28,30-32,41H,9-10,13-23,36H2,1-6H3,(H,37,43)(H,38,42)/t28-,30+,31+,32+/m1/s1

InChI Key

VIAAWDWVNPPLNU-DNUNIWOASA-N

Isomeric SMILES

CC(C)[C@H](C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC

SMILES

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC

Canonical SMILES

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGP-62198A;  CGP 62198A;  CGP62198A;  UNII-WXF63HI1WD;  WXF63HI1WD;  SCHEMBL6042796.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-((2S,4S,5S,7S)-7-(((2-(4-acetyl-1-piperidinyl)ethyl)amino)carbonyl)-4-amino-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl)-2-(4-methoxybutoxy)-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-((2S,4S,5S,7S)-7-(((2-(4-acetyl-1-piperidinyl)ethyl)amino)carbonyl)-4-amino-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl)-2-(4-methoxybutoxy)-
Reactant of Route 3
Benzamide, N-((2S,4S,5S,7S)-7-(((2-(4-acetyl-1-piperidinyl)ethyl)amino)carbonyl)-4-amino-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl)-2-(4-methoxybutoxy)-
Reactant of Route 4
Reactant of Route 4
Benzamide, N-((2S,4S,5S,7S)-7-(((2-(4-acetyl-1-piperidinyl)ethyl)amino)carbonyl)-4-amino-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl)-2-(4-methoxybutoxy)-
Reactant of Route 5
Benzamide, N-((2S,4S,5S,7S)-7-(((2-(4-acetyl-1-piperidinyl)ethyl)amino)carbonyl)-4-amino-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl)-2-(4-methoxybutoxy)-
Reactant of Route 6
Benzamide, N-((2S,4S,5S,7S)-7-(((2-(4-acetyl-1-piperidinyl)ethyl)amino)carbonyl)-4-amino-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl)-2-(4-methoxybutoxy)-

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